4,4-Dimethoxybut-3-en-2-one
Overview
Description
4,4-Dimethoxybut-3-en-2-one is an organic compound with the molecular formula C6H10O3. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4-Dimethoxybut-3-en-2-one involves the Claisen condensation reaction. This reaction typically uses ethyl formate, liquid sodium methoxide, acetone, and concentrated sulfuric acid as raw materials. The process involves preparing butanone sodium enolate, which is then reacted with methanol containing concentrated sulfuric acid to obtain the crude product. The final product is purified through distillation under normal and reduced pressure .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up for large-scale production. The raw materials used are relatively inexpensive, and the process is designed to be simple and convenient for large-scale operations. This method ensures high yield and purity, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxybut-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products can include carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: A wide range of substituted derivatives, depending on the reagents used
Scientific Research Applications
4,4-Dimethoxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 4,4-Dimethoxybut-3-en-2-one involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Its reactivity is influenced by the presence of electron-donating methoxy groups, which enhance its electrophilic character. This makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethoxybut-2-enal
- 4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one
- 4,4-Diphenyl-3-buten-2-one
Uniqueness
4,4-Dimethoxybut-3-en-2-one is unique due to its specific structure, which includes two methoxy groups and a double bond. This structure imparts distinct reactivity and makes it suitable for a wide range of chemical transformations. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4,4-dimethoxybut-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)4-6(8-2)9-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESSYZFGADOYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492230 | |
Record name | 4,4-Dimethoxybut-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50473-61-5 | |
Record name | 4,4-Dimethoxybut-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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